2-{[4-(4-nitrophenyl)-1H-imidazol-1-yl]methyl}pyridine
Overview
Description
2-{[4-(4-nitrophenyl)-1H-imidazol-1-yl]methyl}pyridine is a complex organic compound that features a pyridine ring substituted with a 4-(4-nitrophenyl)-1H-imidazol-1-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-nitrophenyl)-1H-imidazol-1-yl]methyl}pyridine typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrobenzaldehyde with imidazole to form 4-(4-nitrophenyl)-1H-imidazole. This intermediate is then reacted with 2-chloromethylpyridine under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-nitrophenyl)-1H-imidazol-1-yl]methyl}pyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atom can be replaced by other substituents.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Various nucleophiles, bases like sodium hydride (NaH)
Coupling: Boronic acids, palladium catalysts, bases like potassium carbonate (K2CO3)
Major Products
Reduction: 2-{[4-(4-aminophenyl)-1H-imidazol-1-yl]methyl}pyridine
Substitution: Various substituted imidazole derivatives
Coupling: Biaryl derivatives
Scientific Research Applications
2-{[4-(4-nitrophenyl)-1H-imidazol-1-yl]methyl}pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 2-{[4-(4-nitrophenyl)-1H-imidazol-1-yl]methyl}pyridine depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-nitrophenyl)-1H-imidazole: Shares the imidazole and nitrophenyl groups but lacks the pyridine ring.
2-chloromethylpyridine: Contains the pyridine ring and chloromethyl group but lacks the imidazole and nitrophenyl groups.
Uniqueness
2-{[4-(4-nitrophenyl)-1H-imidazol-1-yl]methyl}pyridine is unique due to the combination of its structural components, which confer distinct electronic and steric properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-[[4-(4-nitrophenyl)imidazol-1-yl]methyl]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2/c20-19(21)14-6-4-12(5-7-14)15-10-18(11-17-15)9-13-3-1-2-8-16-13/h1-8,10-11H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDGDRUVEIHMHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C=C(N=C2)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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